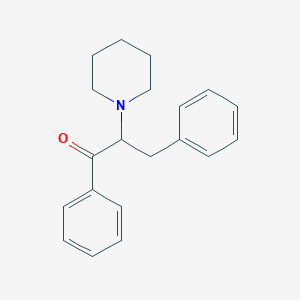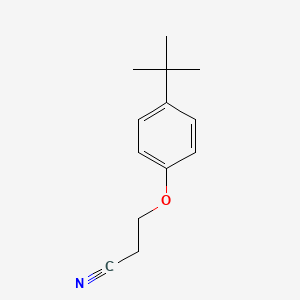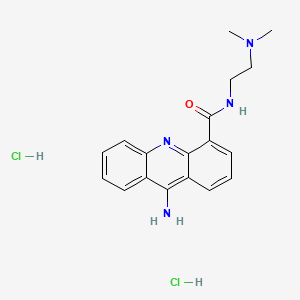![molecular formula C13H11ClN2O3S B12122807 Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- CAS No. 927989-63-7](/img/structure/B12122807.png)
Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un núcleo de ácido benzoico sustituido con un átomo de cloro y un grupo pirimidinil, que se modifica aún más con grupos metil y metiltio. La compleja estructura del compuesto lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- generalmente implica múltiples pasos, comenzando con la preparación del derivado de ácido benzoico. Un método común involucra la cloración del ácido benzoico para introducir el átomo de cloro en la posición deseada. Esto es seguido por la introducción del grupo pirimidinil a través de una reacción de sustitución nucleofílica. Los grupos metil y metiltio se agregan luego utilizando reacciones de alquilación apropiadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para mayores rendimientos y eficiencia. El uso de catalizadores y condiciones de reacción controladas, como la temperatura y la presión, es crucial para garantizar la pureza y el rendimiento del producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador, y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, como grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
El ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Puede utilizarse en estudios que involucran la inhibición enzimática o como ligando en estudios de unión.
Medicina: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el diseño de moléculas con actividades biológicas específicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual el ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- ejerce sus efectos involucra interacciones con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. La estructura del compuesto le permite unirse a estas dianas con alta especificidad, modulando su actividad y dando como resultado varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido benzoico, 2-amino-5-cloro-, éster metílico: Este compuesto comparte un núcleo de ácido benzoico similar, pero difiere en los sustituyentes unidos al anillo aromático.
Ácido 2-cloro-5-(metiltio)benzoico: Otro compuesto relacionado con una estructura similar pero diferentes grupos funcionales.
Unicidad
El ácido benzoico, 5-cloro-2-[[6-metil-2-(metiltio)-4-pirimidinil]oxi]- es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
927989-63-7 |
|---|---|
Fórmula molecular |
C13H11ClN2O3S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
5-chloro-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-5-11(16-13(15-7)20-2)19-10-4-3-8(14)6-9(10)12(17)18/h3-6H,1-2H3,(H,17,18) |
Clave InChI |
FUTJPGUNGCITEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide](/img/structure/B12122740.png)


![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-](/img/structure/B12122809.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)



